molecular formula C14H13N5O3 B2982302 Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate CAS No. 892479-56-0

Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate

Cat. No. B2982302
CAS RN: 892479-56-0
M. Wt: 299.29
InChI Key: VOXNPNUFGWWOGL-UHFFFAOYSA-N
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Description

Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate is a compound that falls under the category of heterocyclic compounds, specifically pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving pyrimidines. It represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-Pyrimidine hybrids, which include “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate”, have been studied for their potential neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in reducing the expression of endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which are similar to the compound , have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate” may also have potential antibacterial applications.

Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate” may also have potential in these areas.

Hepatoprotective Agents

Heterocycles incorporating a pyrimidopyrimidine scaffold, which includes “Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate”, have been used as hepatoprotective agents . This suggests potential applications in the treatment of liver diseases.

properties

IUPAC Name

ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-2-22-11(20)8-18-9-15-13-12(14(18)21)16-17-19(13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXNPNUFGWWOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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